N-propyl-3-(1H-tetrazol-1-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-propyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h3-5,7-8H,2,6H2,1H3,(H,12,17) |
InChI Key |
LIYVXSLKMSZQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for N Propyl 3 1h Tetrazol 1 Yl Benzamide
Advanced Strategies for 1H-Tetrazol-1-yl Ring Formation
The formation of the tetrazole ring is a critical step in the synthesis of N-propyl-3-(1H-tetrazol-1-yl)benzamide. The most prominent and versatile method for constructing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide (B81097) source. nih.govnih.gov This reaction, also known as the Huisgen 1,3-dipolar cycloaddition, provides a direct and efficient route to the tetrazole core. nih.gov
acs.orgacs.org-Dipolar Cycloaddition Approaches for the Tetrazole Moiety
The classical approach to tetrazole synthesis involves the reaction of an organic nitrile with an azide, such as sodium azide (NaN₃). nih.govacs.org This formal [2+3] cycloaddition is a powerful tool for the creation of the five-membered, nitrogen-rich tetrazole ring. acs.org The reaction typically requires elevated temperatures when uncatalyzed. acs.orgnih.gov The scope of this reaction is broad, accommodating a variety of nitrile substrates, including aromatic and aliphatic nitriles. nih.govorganic-chemistry.org
When an organic azide is used, the reaction is highly regioselective, yielding only the 1-substituted tetrazole. acs.org However, for the synthesis of 1H-tetrazoles, which can exist as tautomers, the use of azide salts like sodium azide with a nitrile is more common. nih.govacs.org The initial product of this reaction is the sodium salt of the 5-substituted tetrazole, which is then protonated to give the final 1H-tetrazole.
Modern Catalytic Systems and Environmentally Benign Conditions in Tetrazole Annulation
To overcome the often harsh conditions required for uncatalyzed tetrazole synthesis, significant research has focused on the development of catalytic systems. numberanalytics.com These catalysts enhance the reaction rate and often allow for milder, more environmentally friendly conditions. amerigoscientific.com A wide array of catalysts has been explored, including both homogeneous and heterogeneous systems.
Catalytic Systems for Tetrazole Synthesis
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Metal Catalysts | Zn(II) salts, Co(II) complexes, Cu(II)-based catalysts | High yields, milder reaction conditions. nih.govacs.orgorganic-chemistry.org |
| Nanocatalysts | Magnetic Fe₃O₄ nanoparticles, MOFs, Carbon nanotubes | Ease of separation, recyclability, high catalytic activity. amerigoscientific.com |
| Organocatalysts | L-proline, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Environmentally benign, cost-effective, avoids toxic metals. organic-chemistry.org |
| Solid Acids | Silica (B1680970) sulfuric acid | Heterogeneous, easily recoverable, efficient. researchgate.net |
For instance, zinc salts have been shown to effectively catalyze the reaction of sodium azide with nitriles in water, offering a green and efficient protocol. organic-chemistry.org Similarly, cobalt(II) complexes have been developed that show excellent activity for the [3+2] cycloaddition under homogeneous conditions. nih.govacs.org The use of nanocatalysts, such as copper-immobilized magnetic nanoparticles, provides the dual benefits of high efficiency and simple catalyst recovery, which is advantageous for sustainable chemical processes. amerigoscientific.com
Mechanistic Insights into Tetrazole Ring Construction and Regioselectivity
The precise mechanism of the [3+2] cycloaddition between an azide salt and a nitrile has been a subject of considerable debate. acs.orgacs.orgnih.gov Two primary pathways have been proposed: a concerted [2+3] cycloaddition and a stepwise mechanism involving nucleophilic attack of the azide anion on the nitrile, followed by cyclization. acs.org
Density functional theory (DFT) calculations have provided deeper insights, suggesting a more complex mechanism. acs.orgnih.gov These studies indicate a potential nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.orgnih.gov The activation barriers for this process are strongly influenced by the electronic nature of the substituent on the nitrile, with electron-withdrawing groups generally accelerating the reaction. nih.gov
Regioselectivity is a key consideration in tetrazole synthesis. The reaction between an organic azide and a nitrile typically yields the 1,4-disubstituted tetrazole with high regioselectivity. In the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, the initial product is the tetrazolate anion, which upon protonation can exist as two tautomers, the 1H- and 2H-tetrazole. The subsequent alkylation step to form a specific isomer, such as the 1-substituted derivative required for the target molecule's precursor, 3-(1H-tetrazol-1-yl)benzoic acid, would require careful control of reaction conditions.
Optimized Benzamide (B126) Coupling Protocols for the this compound Scaffold
The final step in the synthesis of this compound is the formation of the amide bond between the 3-(1H-tetrazol-1-yl)benzoic acid precursor and n-propylamine. This transformation is typically achieved using coupling agents that activate the carboxylic acid.
Amide Bond Formation via Coupling Agents (e.g., N,N'-Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, EDCI/HOBt)
Carbodiimides are a widely used class of coupling reagents for amide bond formation. peptide.comnih.gov N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are common examples. peptide.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpharmaceuticalreview.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.
To improve the efficiency of the coupling reaction and minimize side reactions, such as racemization in the case of chiral substrates, additives are often employed. peptide.comluxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. americanpharmaceuticalreview.comluxembourg-bio.com 4-Dimethylaminopyridine (DMAP) can also be used, often in catalytic amounts, to act as an acyl transfer agent, further accelerating the reaction. nih.govresearchgate.net The combination of EDCI and HOBt is a particularly effective and widely used system for amide bond formation. nih.gov
Common Coupling Agents and Additives
| Reagent | Abbreviation | Role | Byproduct Characteristics |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Dicyclohexylurea (DCU), insoluble in most organic solvents. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Coupling Agent | Water-soluble urea (B33335) byproduct, easily removed by aqueous workup. peptide.comamericanpharmaceuticalreview.com |
| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization and improves yield. americanpharmaceuticalreview.comluxembourg-bio.com |
Regioselective Synthesis of 3-Substituted Benzamide Derivatives
The synthesis of the target molecule requires the regioselective preparation of a 3-substituted benzoic acid precursor, namely 3-(1H-tetrazol-1-yl)benzoic acid. This can be achieved by starting with a commercially available 3-substituted benzoic acid derivative. For instance, the synthesis can commence with 3-cyanobenzoic acid. nih.govpsu.edu The cyano group is then converted to the 5-substituted-1H-tetrazole ring as described in section 2.1. The resulting 3-(1H-tetrazol-5-yl)benzoic acid can then be carried forward to the amide coupling step. nih.govpsu.edu It is important to note that the reaction of 3-cyanobenzoic acid with sodium azide will yield the 3-(1H-tetrazol-5-yl)benzoic acid tautomer. For the synthesis of the specific N-1 isomer, 3-(1H-tetrazol-1-yl)benzoic acid, a different strategy involving alkylation of a pre-formed tetrazole or starting from a different precursor would be necessary.
Once the correctly substituted benzoic acid is obtained, the amide coupling with n-propylamine proceeds as a standard transformation, yielding the final product, this compound. The choice of coupling agents and reaction conditions can be optimized to ensure high yields and purity of the final compound.
Techniques for Yield Enhancement and Purity Optimization
The optimization of synthetic routes for this compound is crucial for maximizing product yield and ensuring high purity, which are critical for subsequent chemical and biological studies. Optimization strategies typically focus on reaction conditions and purification methodologies.
Key reaction parameters that can be adjusted to enhance yield include temperature, reaction time, solvent polarity, and the choice of reagents or catalysts. For the amide bond formation step—coupling 3-(1H-tetrazol-1-yl)benzoic acid with n-propylamine—the selection of an appropriate coupling agent is vital to minimize side reactions and drive the reaction to completion. In the case of tetrazole ring formation from a nitrile precursor, catalysts can significantly improve reaction rates and yields. acs.org
Once the crude product is synthesized, purification is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques for purifying benzamide and tetrazole derivatives include recrystallization and column chromatography. acs.orgnih.govnih.govgoogle.com Recrystallization is a highly effective method for obtaining crystalline solids of high purity. nih.govillinois.edu The selection of an appropriate solvent or solvent system, in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, is the most critical factor for successful recrystallization. illinois.edu For non-crystalline products or complex mixtures where recrystallization is ineffective, column chromatography, typically using silica gel as the stationary phase, is the method of choice. nih.govgoogle.com The mobile phase (eluent) is carefully selected to achieve optimal separation of the desired compound from impurities.
Below is a summary of techniques that can be employed for yield and purity optimization.
| Parameter/Technique | Objective | Methodologies & Considerations |
| Reaction Temperature | Enhance reaction rate & selectivity | Systematic variation to find the optimal balance; avoiding temperatures that lead to decomposition or side-product formation. |
| Solvent Choice | Improve solubility & reaction kinetics | Selection based on the polarity of reactants; aprotic polar solvents like DMF or DMSO are often used for tetrazole synthesis. acs.org |
| Catalyst/Reagent Loading | Maximize conversion & minimize waste | Optimization of molar ratios of coupling agents (for amide formation) or catalysts (for cycloaddition) to ensure complete reaction. acs.org |
| Recrystallization | High-purity crystalline product | Screening of various solvents (e.g., ethanol, ethyl acetate, hexane (B92381) mixtures) to find conditions for optimal crystal growth and impurity rejection. nih.govacs.org |
| Column Chromatography | Separation of complex mixtures | Use of silica gel with a gradient or isocratic elution system (e.g., hexane/ethyl acetate) to isolate the target compound. acs.orgnih.govgoogle.com |
| Aqueous Work-up | Removal of water-soluble impurities | Extraction and washing steps using aqueous solutions (e.g., NaHCO₃, brine) to remove acidic/basic reagents and inorganic salts. |
Post-Synthetic Modifications and Functionalization Strategies of the this compound Core
Post-synthetic modification of the this compound scaffold allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. Functionalization can be targeted at three distinct regions of the molecule: the tetrazole ring, the N-propyl chain, and the benzamide moiety.
Chemical Transformations and Substitution Reactions at the Tetrazole Ring (e.g., N2-Alkylation, N2-Arylation)
The tetrazole ring in the parent molecule is a 1-substituted tetrazole. The remaining nitrogen atoms are available for further reactions, such as alkylation or arylation, which would result in the formation of a cationic tetrazolium salt. The alkylation of tetrazole anions is a common method for preparing N-substituted tetrazoles; however, it often yields a mixture of regioisomers (N1 and N2 substitution). nanomedicine-rj.com Since the N1 position is already occupied in this compound, alkylation would occur at one of the other available nitrogen atoms.
Alkylation reactions on 1,5-disubstituted tetrazoles can result in a mixture of products from substitution at the N3 and N4 positions. researchgate.net The regioselectivity of these reactions is influenced by a variety of factors, including the nature of the alkylating agent, the steric and electronic properties of the substituents, and the reaction conditions. rsc.orgresearchgate.netorganic-chemistry.org For instance, N2-alkylation and N2-arylation of tetrazoles have been achieved using peroxides or peresters as alkylating or arylating sources without the need for metal catalysts. colab.ws
| Reaction Type | Reagents & Conditions | Potential Product | Comments |
| N2-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), base (e.g., K₂CO₃), solvent (e.g., Acetonitrile) | 1-(3-(N-propylcarbamoyl)phenyl)-2-alkyl-2H-tetrazol-5-ium salt | Creates a permanently charged tetrazolium ring; regioselectivity can be a challenge. nanomedicine-rj.commdpi.com |
| N2-Arylation | Diaryliodonium salts, base | 1-(3-(N-propylcarbamoyl)phenyl)-2-aryl-2H-tetrazol-5-ium salt | Allows for the introduction of various aryl groups onto the tetrazole core. tezu.ernet.in |
| Oxidation | Oxidizing agents (e.g., H₂O₂, peracids) | N-propyl-3-(1-oxido-1H-tetrazol-1-yl)benzamide | Can lead to the formation of tetrazole N-oxides. |
Derivatization and Chemical Reactions of the N-propyl Chain
The N-propyl chain offers several sites for chemical modification, primarily at the C-H bonds. These reactions can introduce new functional groups, alter the lipophilicity, or create points for further conjugation.
One potential transformation is the oxidation of the methylene (B1212753) group alpha to the amide nitrogen. The thermal or photo-oxidation of N-n-alkyl-amides can lead to the formation of 1-amido-n-alkyl hydroperoxides. rsc.org More controlled oxidation using specific catalysts, such as oxoammonium salts, can convert N-substituted amines and amides into the corresponding imides. chemrxiv.org Another approach is free-radical halogenation, which can introduce a halide onto the alkyl chain, providing a versatile handle for subsequent nucleophilic substitution reactions. However, achieving high regioselectivity in such reactions can be challenging.
| Reaction Type | Reagents & Conditions | Potential Product(s) | Comments |
| α-Oxidation | Oxoammonium salt catalysts, terminal oxidant (e.g., mCPBA) | N-(1-oxopropyl)-3-(1H-tetrazol-1-yl)benzamide (an imide) | Selectively oxidizes the C-H bond adjacent to the amide nitrogen. chemrxiv.org |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | N-(bromo-propyl)-3-(1H-tetrazol-1-yl)benzamide (isomer mixture) | Introduces a bromine atom, likely with low regioselectivity, creating a site for further functionalization. |
| Hydroxylation | Specific oxidizing agents (e.g., non-heme Fe/Mn complexes) | N-(hydroxy-propyl)-3-(1H-tetrazol-1-yl)benzamide (isomer mixture) | Can introduce a hydroxyl group, increasing polarity. |
Modifications of the Benzamide Moiety for Analog Generation
The benzamide moiety provides two main avenues for modification: electrophilic aromatic substitution (EAS) on the phenyl ring and chemical transformation of the amide group itself.
The phenyl ring can undergo various EAS reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. wikipedia.org The regiochemical outcome of these substitutions is directed by the two existing substituents: the N-propylamido group (-CONHPr) and the 1H-tetrazol-1-yl group. The amide group is an activating, ortho, para-director, while the tetrazole group is generally a deactivating, meta-director. libretexts.org The final position of substitution will depend on the interplay between these directing effects and the specific reaction conditions employed. For instance, substitution may be directed to the positions ortho or para to the amide group (positions 2, 4, and 6) and meta to the tetrazole group (positions 5). The position between the two substituents (position 2) is sterically hindered. Thus, substitution at positions 4, 5, or 6 is most likely.
The amide functional group itself can be chemically transformed. A common reaction is the reduction of the carbonyl to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the N-propyl-benzamide into a (3-(1H-tetrazol-1-yl)phenyl)-N-propylmethanamine, fundamentally altering the electronic properties and geometry of the linker between the phenyl ring and the propyl group.
| Reaction Type | Reagents & Conditions | Potential Product | Comments |
| Nitration | HNO₃, H₂SO₄ | N-propyl-3-(1H-tetrazol-1-yl)-(nitro)benzamide (isomer mixture) | Introduces a nitro group, which can be further reduced to an amine. EAS outcome depends on directing group effects. masterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-propyl-3-(1H-tetrazol-1-yl)-(halo)benzamide (isomer mixture) | Introduces a halogen atom (Br, Cl), a useful handle for cross-coupling reactions. wikipedia.org |
| Amide Reduction | LiAlH₄, followed by aqueous work-up | (3-(1H-tetrazol-1-yl)phenyl)-N-propylmethanamine | Converts the amide carbonyl to a methylene group, increasing the flexibility and basicity of the molecule. |
Molecular Mechanisms of Action and Pharmacological Modulations of N Propyl 3 1h Tetrazol 1 Yl Benzamide Derivatives
Enzyme Inhibition Profiles and Biochemical Pathway Interventions
The structural features of N-propyl-3-(1H-tetrazol-1-yl)benzamide derivatives, particularly the tetrazole ring, enable them to interact with and inhibit various enzymes, disrupting key biochemical pathways.
A primary mechanism by which these derivatives achieve enzyme inhibition is through the bioisosteric replacement of a carboxylic acid group with a 1H-tetrazole ring. nih.gov Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to produce comparable biological effects. rug.nl The tetrazole ring is one of the most widely used nonclassical bioisosteres for the carboxylic acid moiety in medicinal chemistry. rug.nlbeilstein-journals.org
This mimicry is successful because the tetrazole and carboxylate anions share key characteristics that are crucial for binding to enzyme active sites. researchgate.net They have similar pKa values (4.5–4.9 for tetrazole, 4.2–4.4 for carboxylic acid) and can both be ionized at physiological pH. rug.nl Furthermore, the tetrazole ring is planar and can delocalize a negative charge, a property that is favorable for receptor-ligand interactions. rug.nl This similarity in acidity and charge distribution allows the tetrazole group to form hydrogen bonds and electrostatic interactions with amino acid residues in an enzyme's active site, much like a carboxylate group would. nih.gov
An advantage of using the tetrazole moiety is its improved metabolic stability compared to the carboxylic acid group. rug.nlresearchgate.net Tetrazoles are resistant to many biological degradation pathways, which can lead to a longer duration of action for drugs containing this group. rug.nl Additionally, tetrazolate anions are generally more lipophilic than their carboxylate counterparts, which can enhance the ability of a drug molecule to pass through cellular membranes. rug.nl
Building on the principle of bioisosteric mimicry and other structural features, benzamide (B126) derivatives have been developed to target specific and critical enzyme families.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)
DprE1 is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs. nih.govnih.gov It catalyzes a crucial epimerization step in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov Several classes of DprE1 inhibitors, including benzamide derivatives, have been identified. For instance, dinitrobenzamide compounds have shown potent activity against Mycobacterium tuberculosis. researchgate.net The mechanism for many potent DprE1 inhibitors, such as the well-studied benzothiazinones (BTZs), involves the presence of a nitro group. nih.gov This group is reduced by the enzyme's flavin cofactor (FADH2) to a reactive nitroso intermediate, which then forms a covalent bond with a key cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme. nih.gov
Poly(ADP-ribose) Polymerase (PARP)
PARP, particularly PARP-1, is a nuclear enzyme that plays a critical role in DNA repair. nih.govnih.gov Inhibiting PARP-1 is a validated strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov Benzamide and substituted benzimidazole (B57391) derivatives have emerged as a significant class of PARP-1 inhibitors. nih.govnih.gov These inhibitors typically function by binding to the enzyme's catalytic pocket. For example, a series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were developed as potent PARP-1 inhibitors. One compound, 13f , demonstrated a particularly high inhibitory effect with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.govresearchgate.net Molecular docking studies revealed that these compounds can bind firmly within the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 13f | PARP-1 | 0.25 nM | nih.gov |
| Dinitrobenzamide (DNB1) | DprE1 | 0.072 µg/mL | researchgate.net |
Receptor Ligand Interactions and Allosteric Modulatory Activities
Derivatives of this compound also exert their pharmacological effects by binding to cell surface receptors, acting as either direct antagonists or as allosteric modulators that fine-tune receptor activity.
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating excitatory neurotransmission in the central nervous system. mdpi.com Its dysfunction has been linked to several neurological and psychiatric disorders. mdpi.com Aryl benzamide derivatives have been identified as both positive and negative allosteric modulators (PAMs and NAMs) of mGluR5. mdpi.comnih.gov
Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site. mdpi.com
Negative Allosteric Modulators (NAMs): Aryl benzamide series have been explored as mGluR5 NAMs. In silico studies have shown these molecules bind within a site composed of amino acids such as Pro655, Tyr659, and Ser809, stabilizing the receptor in an inactive conformation. mdpi.com
Positive Allosteric Modulators (PAMs): Conversely, derivatives of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide have been developed as mGluR5 PAMs. nih.govresearchgate.net These compounds potentiate the receptor's response to glutamate. Structure-activity relationship studies found that electronegative substituents on the benzamide portion increase potency. nih.gov The compound VU-1545 emerged from these studies as a potent PAM with activity in the nanomolar range. nih.gov
| Compound | Modulation Type | Activity (EC₅₀/Kᵢ) | Assay | Reference |
|---|---|---|---|---|
| CDPPB | PAM | 77 nM (EC₅₀) | Functional (Calcium Release) | nih.gov |
| VU-1545 | PAM | 9.6 nM (EC₅₀) | Functional (Calcium Release) | nih.gov |
| VU-1545 | PAM | 156 nM (Kᵢ) | Binding | nih.gov |
The Angiotensin II Type 1 (AT1) receptor is a crucial component of the renin-angiotensin system, which regulates blood pressure. nih.gov Blocking this receptor prevents the vasoconstrictive effects of angiotensin II, making AT1 receptor antagonists (sartans) effective drugs for treating hypertension. nih.govntnu.no The tetrazole group is a hallmark structural feature for many non-peptide AT1 receptor antagonists, where it acts as a bioisostere for a carboxylic acid to interact with the receptor. nih.govacs.org
Numerous benzimidazole and benzamide derivatives incorporating a tetrazole ring or other acidic heterocycles have been synthesized and shown to have a high affinity for the AT1 receptor. acs.orgconsensus.appnih.gov These compounds act as competitive antagonists, blocking the binding of angiotensin II. nih.gov Studies have shown that these derivatives can achieve high binding affinity, with IC50 values often in the nanomolar to low micromolar range, and effectively inhibit the pressor response induced by angiotensin II. acs.orgconsensus.app
The Neurokinin 1 (NK1) receptor is the preferred receptor for the neuropeptide Substance P and is involved in pain transmission, inflammation, and emesis. researchgate.netnih.gov Antagonists of the NK1 receptor are used clinically as antiemetics, particularly for chemotherapy-induced nausea and vomiting. nih.govwikipedia.org The tetrazole moiety has been incorporated into the structure of potent and selective NK1 receptor antagonists. For example, the dipeptide antagonist S18523 , which contains a tetrazolylbutyl group, displays nanomolar potency in bioassays and high affinity for the human NK1 receptor. nih.gov This demonstrates that the tetrazole-containing benzamide scaffold can be adapted to target this class of G-protein coupled receptors. nih.gov
P2X7 Receptor Antagonism for Chronic Inflammation and Pain Pathways
Derivatives of this compound are being investigated for their potential role in modulating chronic inflammation and pain, primarily through the antagonism of the P2X7 receptor. The P2X7 receptor, a member of the ATP-sensitive ionotropic P2X receptor family, is predominantly expressed on cells of the immune system, such as macrophages and microglia. nih.gov Activation of this receptor by high concentrations of extracellular ATP triggers a cascade of proinflammatory processes. nih.gov
One of the key outcomes of P2X7 receptor activation is the maturation and release of the potent proinflammatory cytokine, interleukin-1β (IL-1β). nih.gov This process is a critical component in the inflammatory response and contributes significantly to the development and maintenance of chronic pain states. nih.govnih.gov Studies using P2X7 receptor knockout mice have confirmed the receptor's role in both inflammatory and neuropathic pain. nih.govnih.gov
The development of potent and selective P2X7 receptor antagonists has provided valuable tools for understanding its function and therapeutic potential. nih.gov For instance, compounds containing a tetrazole ring, such as A-438079, have been shown to potently block P2X7 receptor signaling. nih.gov By inhibiting the receptor, these antagonists can prevent the downstream release of IL-1β and other inflammatory mediators, thereby reducing nociception in animal models of persistent pain. nih.govnih.gov The analgesic effects observed with P2X7 receptor antagonists highlight the specific role of this receptor in the neural-glial cell interactions that drive ongoing pain. nih.gov Research into P2X7 antagonism suggests that this mechanism is a promising avenue for developing novel therapeutics for chronic inflammatory conditions and associated pain. researchgate.netresearchgate.net
| Compound | Target | Observed Activity (IC50) | Reference |
|---|---|---|---|
| A-438079 (3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine) | Rat P2X7 Receptor | 100 nM | nih.gov |
| A-438079 (3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine) | Human P2X7 Receptor | 300 nM | nih.gov |
| A740003 | P2X7 Receptor | Effective in reducing retinal inflammation and neovascularization | researchgate.netresearchgate.net |
Cellular and Subcellular Target Engagement
Modulation of Protein Levels and Cellular Signaling Pathways (e.g., DNAJA1, conformational p53)
A significant area of investigation for novel therapeutic agents is the modulation of specific proteins involved in cancer cell survival and proliferation. Two such targets are the DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1) and the mutant p53 protein. nih.gov The tumor suppressor protein p53 is frequently mutated in cancer, with many missense mutations leading to a conformational change that not only results in a loss of its tumor-suppressive function but also confers new oncogenic activities. nih.gov
Recent studies have revealed that the chaperone protein DNAJA1 binds to and stabilizes misfolded or conformationally mutant p53, preventing its degradation and thereby promoting its oncogenic functions. nih.govnih.gov This interaction has been identified as a druggable target. nih.gov The targeted inhibition of DNAJA1 can lead to the subsequent depletion of conformational mutant p53. nih.gov For example, a virtual screening study identified a compound, and its analogue "A11," which efficiently depleted DNAJA1 protein levels. nih.gov This depletion, in turn, led to the degradation of conformational mutant p53, with minimal effect on wild-type p53. nih.gov This selective action resulted in the inhibition of cancer cell migration in a manner dependent on both DNAJA1 and the presence of conformational mutant p53. nih.gov This mechanism suggests that compounds capable of disrupting the DNAJA1-mutant p53 interaction could serve as a targeted therapy for cancers harboring these specific p53 mutations. The conformation of p53 is known to be sensitive to cellular factors, and its modulation represents a viable therapeutic strategy. nih.gov
| Compound | Mechanism | Effect | Cell Lines | Reference |
|---|---|---|---|---|
| Compound "7-3" | Binds to and inhibits DNAJA1 | Reduces protein levels of DNAJA1 and conformational mutp53 | KHOS/NP, HN31, MG63 | nih.gov |
| Compound "A11" (analogue of 7-3) | Depletes DNAJA1 | Depletes conformational mutp53; Inhibits migratory potential | KHOS/NP, CAL33, MG63 | nih.gov |
Antimicrobial Mechanisms against Bacterial and Fungal Pathogens
Derivatives of benzamide incorporating tetrazole or triazole rings have demonstrated significant potential as antimicrobial agents. The tetrazole ring can act as a bioisostere for carboxylic acids, enabling it to bind effectively to the active sites of various microbial enzymes and disrupt essential biological pathways. This structural feature is leveraged in the design of compounds with antibacterial and antifungal properties.
Research has shown that various benzamide derivatives exhibit a broad spectrum of activity. For instance, novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with several compounds showing potent activity. nih.gov Similarly, benzamide derivatives containing a triazole moiety have been evaluated for their antifungal properties against phytopathogenic fungi. nih.gov In one study, certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed excellent activity against Alternaria alternata and a broad spectrum of activity against other fungi. nih.gov The antimicrobial mechanism of such heterocyclic compounds often involves the inhibition of crucial enzymes, such as cytochrome P450 14α-demethylase (CYP51) in fungi, which is essential for ergosterol (B1671047) biosynthesis. nih.gov
| Compound Class | Target Pathogens | Key Findings | Reference |
|---|---|---|---|
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Phytopathogenic fungi (e.g., Alternaria alternata, Alternaria solani) | Compound 6h showed superior activity to the commercial fungicide myclobutanil (B1676884) against A. alternata. | nih.gov |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive and Gram-negative bacteria | Compounds 9d, 9g, and 9h demonstrated potent antimicrobial activities. | nih.gov |
| 1,2,3-Triazole-Substituted Carnosic Acid Derivatives | Cryptococcus neoformans, Candida albicans | Compound 22 showed 91% growth inhibition against C. neoformans. | mdpi.com |
| 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols | Pathogenic fungi | Most compounds showed higher antifungal activities than Fluconazole. | nih.gov |
Anti-inflammatory Signal Transduction Pathways
The anti-inflammatory effects of this compound derivatives can be attributed to their modulation of several key signal transduction pathways. As discussed, a primary mechanism is the antagonism of the P2X7 receptor, which is a key initiator of the inflammatory cascade. By blocking this receptor, these compounds prevent ATP-mediated activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and the processing and release of IL-1β. nih.govresearchgate.net
Beyond P2X7, related heterocyclic compounds have been shown to interfere with other inflammatory signaling pathways. For example, some derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, the modulation of the NF-κB signaling pathway is a common mechanism for anti-inflammatory agents. P2X7 receptor antagonism has been shown to suppress the phosphorylation of IκBα, the inhibitory subunit of NF-κB. researchgate.net This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. researchgate.netnih.gov Studies on various 1,2,3-triazole derivatives have confirmed their ability to significantly inhibit the secretion of such inflammatory cytokines in LPS-stimulated cells. nih.gov
Anticancer Modalities and Cell Cycle Regulation in Preclinical Models
Benzamide derivatives featuring tetrazole and triazole moieties have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action in preclinical studies. A key strategy employed by these compounds is the disruption of microtubule dynamics, which are essential for cell division. nih.gov Certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been identified as potent inhibitors of tubulin polymerization. nih.gov By interfering with microtubule function, these agents cause a cell cycle block at the G2/M phase, ultimately leading to apoptosis in cancer cells. nih.gov
Another important anticancer mechanism involves the modulation of critical cell signaling pathways that control growth and survival. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity by reducing the activity of mTORC1, a central regulator of cell growth, and by modulating autophagy. nih.govnih.gov Furthermore, other novel pyrazole (B372694) derivatives have been shown to induce cell cycle arrest at the S phase in breast cancer cells, coupled with a time-dependent increase in apoptotic cells. mdpi.com The ability of these compounds to target fundamental cellular processes like cell cycle progression and survival signaling pathways underscores their therapeutic potential.
| Compound Class | Mechanism of Action | Effect on Cell Cycle | Cancer Model | Reference |
|---|---|---|---|---|
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | Inhibition of tubulin polymerization | G2/M-phase arrest | MCF-7 (breast), HeLa (cervical) | nih.gov |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Reduction of mTORC1 activity; Modulation of autophagy | Antiproliferative | MIA PaCa-2 (pancreatic) | nih.govnih.gov |
| 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide | Induction of apoptosis | S phase arrest | MDA-MB-231 (breast) | mdpi.com |
Structure Activity Relationship Sar and Structural Optimization of N Propyl 3 1h Tetrazol 1 Yl Benzamide Analogs
Conformational Analysis and Stereochemical Impact on Biological Activity
Conformational studies on related benzamide (B126) derivatives have shown that the spatial orientation of the side chain relative to the aromatic ring system is a critical determinant of biological activity. nih.gov The N-propyl group, due to its flexibility, can adopt numerous conformations, allowing it to explore and fit into hydrophobic pockets within a receptor binding site. nih.gov However, this flexibility can also be entropically unfavorable upon binding. Introducing conformational constraints, such as cyclization of the propyl chain, can lock the molecule into a more bioactive conformation, potentially increasing potency. nih.gov
The relative orientation of the benzamide group and the tetrazole ring also impacts the molecule's ability to form key hydrogen bonds and other non-covalent interactions with a target. mdpi.com The planarity of the tetrazole ring, a result of resonance stabilization, is a key structural feature. smolecule.com The stereochemistry of any chiral centers introduced into the molecule, for instance by modifying the N-propyl chain or the benzamide scaffold, would be expected to have a significant impact on activity. In analogous compounds, different stereoisomers often exhibit vastly different biological potencies, highlighting the importance of a precise three-dimensional fit with the target. nih.gov
Substituent Effects on the Tetrazole Ring and Benzamide Moiety
Modifying the electronic and steric properties of the benzamide and tetrazole rings through substitution is a cornerstone of SAR studies. The introduction of substituents can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.
On the benzamide ring, the placement of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can alter the electron density of the amide bond and the aromatic ring itself. nih.gov These changes can affect hydrogen bonding capabilities and π-π stacking interactions with the target receptor. mdpi.com For example, in one series of benzamide analogs, the introduction of fluorine atoms was found to improve biological properties. nih.gov Steric bulk is also a critical factor; large substituents can either enhance binding by occupying a specific pocket or reduce activity through steric hindrance. The optimal substituent pattern is highly dependent on the specific topology of the target's binding site.
While the tetrazole ring is often unsubstituted in its role as a carboxylic acid bioisostere, modifications can be made. However, such substitutions can significantly alter the pKa and electronic nature of the ring, which may be detrimental if the acidic properties of the tetrazole are crucial for its mechanism of action.
| Substitution Site | Substituent Type | Potential Effect on Activity | Rationale |
|---|---|---|---|
| Benzamide Ring (para-position) | Electron-Withdrawing (e.g., -Cl, -CF₃) | May increase potency | Alters electronic distribution, potentially enhancing binding interactions. |
| Benzamide Ring (ortho-position) | Bulky Group (e.g., -t-butyl) | May decrease potency | Potential for steric clash with the receptor binding site. |
| Benzamide Ring (meta-position) | Electron-Donating (e.g., -OCH₃) | Variable | Effect is highly target-dependent, may improve or hinder binding. |
| N-Propyl Chain | Methyl group (branching) | May increase potency/selectivity | Restricts conformation, potentially favoring the bioactive conformation. researchgate.net |
The tetrazole moiety is a well-established and highly successful bioisostere for the carboxylic acid group. nih.gov This substitution is a key strategy in drug design, as the 1H-tetrazole ring mimics the acidity (pKa ≈ 4.5-4.9) and planar geometry of a carboxylic acid while offering significant advantages. openaccessjournals.comcambridgemedchemconsulting.com Tetrazoles are generally more metabolically stable than carboxylic acids and can exhibit increased lipophilicity, which may improve membrane permeability and oral bioavailability. tandfonline.com The replacement of a carboxylic acid with a tetrazole has led to successful drugs, such as the antihypertensive agent losartan. openaccessjournals.comnih.gov
| Property | Carboxylic Acid (-COOH) | Tetrazole (1H-tetrazole) | Advantage of Tetrazole |
|---|---|---|---|
| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | Similar acidity allows for mimicry of ionic interactions. cambridgemedchemconsulting.com |
| Geometry | Planar | Planar | Maintains similar spatial arrangement for receptor binding. openaccessjournals.com |
| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally resistant to metabolic transformations | Improved pharmacokinetic profile. tandfonline.com |
| Lipophilicity (LogP) | Lower | Higher | Can enhance membrane permeability and absorption. tandfonline.com |
Positional isomerism of the tetrazole ring on the benzamide scaffold is another critical factor. The biological activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has been shown to be highly sensitive to the placement of the tetrazole group. nih.gov Shifting the tetrazole from the 3-position (meta) to the 2-position (ortho) or 4-position (para) on the benzamide ring would alter the geometry of the molecule, changing the distance and angular relationship between the key functional groups. This can profoundly affect how the molecule docks into its biological target, often leading to significant differences in potency. nih.gov Similarly, the two possible regioisomers of the tetrazole itself (1H- and 2H-tetrazole) can exhibit different biological activities and physicochemical properties. nih.gov
Influence of the N-propyl Side Chain on Ligand-Target Recognition and Pharmacological Profile
For instance, in a series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, modifications to the propyl linker, including dimethyl substitution, had a substantial impact on potency. researchgate.netnih.gov Systematically varying the chain length (e.g., from methyl to ethyl, propyl, and butyl) often reveals an optimal length for fitting into a specific hydrophobic pocket of the target protein. A chain that is too short may not fully occupy the pocket, while one that is too long may cause a steric clash. Branching the chain (e.g., replacing n-propyl with isopropyl) can restrict conformational freedom and may enhance binding affinity if the resulting conformation is favorable for interaction with the target.
Linker and Scaffold Modifications for Enhanced Target Specificity and Therapeutic Efficacy
Beyond simple substitutions, more profound structural changes to the linker and scaffold can be explored to optimize activity. The amide bond itself can be considered a linker. In some contexts, this amide can be replaced with other functional groups, such as a urea (B33335) or a reversed amide, to alter hydrogen bonding patterns and metabolic stability. nih.gov
In a series of benzamide and phenyltetrazole derivatives, different linkers (amide and urea) were used to connect the core structures, resulting in compounds with varying potencies as BCRP inhibitors. nih.gov The length and flexibility of the linker are also critical. Studies on benzamide derivatives targeting the FtsZ protein showed that changing a methylenoxy linker to a longer ethylenoxy or propylenoxy linker significantly affected biological activity, demonstrating the importance of linker length for optimal positioning of the key pharmacophoric elements within the binding site. mdpi.com
Scaffold modification involves replacing the central benzamide structure with other heterocyclic or aromatic systems while retaining the key pharmacophoric features (the N-propyl group and the tetrazole). This strategy of "scaffold hopping" can lead to the discovery of novel chemical series with improved properties, such as enhanced specificity, better pharmacokinetics, or novel intellectual property.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. frontiersin.org For analogs of N-propyl-3-(1H-tetrazol-1-yl)benzamide, QSAR models can be developed to predict the potency of novel, unsynthesized compounds, thereby guiding the design process and prioritizing synthetic efforts. nih.govacs.org
The development of a QSAR model typically involves calculating a range of molecular descriptors for a training set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed biological activity. frontiersin.orgscirp.org
For related series of antiallergic N-(1H-tetrazol-5-yl)benzamides, a Hansch/Free-Wilson model was successfully used to establish a relationship between structure and in vivo activity, which then guided the synthesis of more potent derivatives. nih.gov Such models can provide valuable insights into the key structural features required for high potency, for example, identifying the optimal level of lipophilicity or the importance of specific hydrogen bond donors or acceptors for target interaction.
Advanced Preclinical Research and Biological Evaluation of N Propyl 3 1h Tetrazol 1 Yl Benzamide in Relevant Biological Systems
In Vitro Efficacy Assessments in Cell-Based Assays
In vitro studies are fundamental in determining the cellular and molecular activity of new chemical entities. For compounds structurally related to N-propyl-3-(1H-tetrazol-1-yl)benzamide, these assays have primarily focused on their antimicrobial, cytotoxic, and anti-inflammatory potential.
Derivatives containing tetrazole and benzamide (B126) structures have been investigated for their activity against a variety of microbial pathogens, including bacteria and fungi. The emergence of multidrug-resistant (MDR) strains necessitates the discovery of novel antimicrobial agents. nih.gov
Research on tetrazole-containing heterocyclic compounds has shown promising results. For instance, a series of novel benzimidazole (B57391) derivatives linked to a tetrazole moiety demonstrated notable antibacterial activity. pnrjournal.com In one study, certain synthesized compounds showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. pnrjournal.com Another study on fluorobenzoylthiosemicarbazides, which are structurally distinct but share the goal of antimicrobial action, identified compounds with potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. mdpi.com Similarly, derivatives of 3-methoxybenzamide (B147233) have shown good activity against several Gram-positive bacteria, including S. aureus. nih.gov
The data below summarizes the antimicrobial activity of representative tetrazole and benzamide derivatives against various microbial strains.
Table 1: In Vitro Antimicrobial Activity of Representative Tetrazole/Benzamide Analogs
| Compound Class | Test Organism | Activity Measure (MIC in μg/mL) | Reference |
|---|---|---|---|
| Benzimidazole-Tetrazole | Staphylococcus aureus | 15.62 | nih.gov |
| Benzimidazole-Tetrazole | Escherichia coli | >100 | nih.gov |
| Fluorobenzoylthiosemicarbazide | MRSA | 7.82 - 31.25 | mdpi.com |
| 3-Methoxybenzamide Derivative | Staphylococcus aureus | Zone Ratio: 0.44 | nih.gov |
| Tetrazoloquinoline | Staphylococcus aureus | Moderate Activity | researchgate.net |
The antiproliferative properties of tetrazole and benzamide derivatives have been evaluated against a panel of human cancer cell lines. The tetrazole moiety is present in several anticancer agents. beilstein-journals.org
Studies on various N-substituted benzamide derivatives have demonstrated their potential as antitumor agents. researchgate.netresearchgate.net For example, a series of novel benzamides showed significant cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line. researchgate.net In a separate study, a novel tetrazole-based compound series was identified through a phenotypic screen against Plasmodium falciparum, the parasite responsible for malaria, and subsequent cytotoxicity assessment against HepG2 cells showed a 50% cytotoxic concentration (CC50) greater than 30 μM, indicating a degree of selectivity. nih.gov Other research has explored tetrazole derivatives against various cancer cell lines, including liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer lines, with some compounds showing impressive inhibitory capabilities. nih.gov
The table below presents findings from cytotoxicity assays of analogous compounds.
Table 2: In Vitro Cytotoxicity of Representative Tetrazole/Benzamide Analogs against Cancer Cell Lines
| Compound Class | Cell Line | Activity Measure (IC50 or CC50) | Reference |
|---|---|---|---|
| N-Substituted Benzamide | HepG2 (Liver) | Potent Activity | researchgate.net |
| Tetrazole Derivative | HepG2 (Liver) | CC50 > 30 μM | nih.gov |
| Tetrazole N-Mannich Base | MCF-7 (Breast) | Active | nih.gov |
| Tetrazole N-Mannich Base | HeLa (Cervical) | Active | nih.gov |
Chronic inflammation is implicated in numerous diseases, and developing new anti-inflammatory agents is a key research area. nih.govbenthamscience.com Benzamide derivatives have been noted for their anti-inflammatory properties. valpo.edubiomedpharmajournal.org The tetrazole ring, as a bioisostere of the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs), is also a rational component for designing new anti-inflammatory molecules. nih.gov
Research into novel tetrazole derivatives has identified compounds that act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov One study reported a series of 1,5-diaryl-substituted tetrazoles with half-maximal inhibitory concentration (IC50) values for COX-2 as low as 2.0 μM. nih.gov This indicates a potential mechanism for mitigating inflammatory responses at a cellular level.
In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, lead compounds are often advanced to in vivo models to assess their efficacy and impact within a complex biological system.
While specific in vivo infection model data for direct analogs of this compound is scarce, related heterocyclic compounds have been evaluated. For example, a new series of oxazolidinone derivatives containing a tetrazole ring showed higher in vivo efficacy and a longer half-life than the antibiotic linezolid (B1675486) in certain bacterial infection models. nih.gov Such studies are crucial for understanding how the antimicrobial activity observed in vitro translates to a therapeutic effect in a living organism.
The anti-inflammatory potential of tetrazole-benzimidazole derivatives has been demonstrated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. nih.govbenthamscience.com In these studies, several synthesized compounds exhibited anti-inflammatory activity comparable to the standard drug diclofenac. nih.govbenthamscience.com Another study on novel tetrazole derivatives also used in vivo models to confirm the anti-inflammatory activity observed in vitro. nih.gov These animal models provide essential evidence of a compound's ability to reduce inflammation in a physiological context.
Antitumor Efficacy in Preclinical Xenograft or Syngeneic Models
Currently, there is a notable absence of publicly accessible scientific literature detailing the in vivo antitumor efficacy of this compound. Preclinical studies utilizing xenograft models, which involve implanting human tumor cells into immunocompromised mice, or syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain, are crucial for evaluating the therapeutic potential of novel compounds. nih.gov However, no such data has been published for this compound, preventing an assessment of its activity in a living organism.
Correlation between In Vitro Receptor Interaction and In Vivo Efficacy
A direct correlation between the in vitro receptor binding profile of this compound and its in vivo efficacy cannot be established at this time. Such an analysis is contingent upon the availability of comprehensive data from both in vitro assays, which would characterize the compound's interaction with specific molecular targets, and subsequent in vivo studies demonstrating a therapeutic effect. As the requisite in vivo efficacy data for this compound has not been reported, any potential structure-activity relationships derived from laboratory tests remain uncorrelated with therapeutic outcomes in preclinical models.
Investigations into Resistance Mechanisms and Overcoming Acquired Drug Resistance
The scientific literature lacks any specific investigations into mechanisms of resistance to this compound. Research in this area typically focuses on identifying the cellular changes that allow cancer cells to evade the effects of a therapeutic agent, which can include target mutations, activation of alternative signaling pathways, or increased drug efflux. nih.govrsc.org Studies aimed at overcoming acquired drug resistance, which often involve combination therapies or the development of next-generation inhibitors, are also not present in the available literature for this specific compound. rsc.org The absence of foundational efficacy studies precludes any research into potential resistance pathways.
Computational Chemistry and in Silico Approaches in N Propyl 3 1h Tetrazol 1 Yl Benzamide Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method is crucial for understanding the structural basis of molecular recognition and for predicting the binding mode and affinity of compounds like N-propyl-3-(1H-tetrazol-1-yl)benzamide. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field to identify the most favorable interactions. walshmedicalmedia.com
A primary outcome of molecular docking is the identification of the specific binding pocket on the target protein and the key amino acid residues that form interactions with the ligand. For a molecule like this compound, these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, studies on other benzamide-containing molecules have shown that the benzamide (B126) moiety often packs against hydrophobic residues. nih.gov The carbonyl group of the benzamide can act as a hydrogen bond acceptor, frequently interacting with the amide groups of residues like Aspartate. nih.gov The tetrazole ring, with its multiple nitrogen atoms, can participate in hydrogen bonding and other electrostatic interactions. The N-propyl group would likely engage in hydrophobic interactions within the pocket. While specific residues for this compound depend on its particular biological target, docking studies can pinpoint these critical contacts, guiding future structural modifications to enhance binding.
| Ligand Functional Group | Potential Interaction Type | Example Interacting Amino Acid Residues |
|---|---|---|
| Benzamide Carbonyl (C=O) | Hydrogen Bond Acceptor | Asp, Gln, Asn, Ser, Thr |
| Benzamide Amide (N-H) | Hydrogen Bond Donor | Asp, Glu (side chain carbonyls) |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
| Tetrazole Ring Nitrogens | Hydrogen Bond Acceptor, Metal Coordination | Arg, Lys, His, Ser |
| N-propyl Chain | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Pro |
Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. These scores allow for the ranking of different ligand orientations (poses) and even different molecules against each other. For this compound, docking would generate several possible binding poses, each with an associated score. The pose with the lowest energy is considered the most probable binding mode. This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications lead to changes in biological activity. nih.gov
| Pose ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| 1 | -9.1 | Asp145, Tyr210, Leu250 | H-Bond, π-π Stacking, Hydrophobic |
| 2 | -8.5 | Gln120, Phe212, Val248 | H-Bond, Hydrophobic |
| 3 | -7.9 | Ser148, Trp190, Ile252 | H-Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. rjpbr.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For the this compound-protein complex, an MD simulation can assess the stability of the predicted docking pose. It reveals whether the key interactions are maintained over time and how the protein's conformation might adapt to the ligand. nih.gov
Furthermore, advanced MD techniques can be used to study binding kinetics, providing insights into the rates of association (k_on) and dissociation (k_off) of the ligand. nih.gov Understanding these kinetic parameters is crucial as the duration of a drug's effect (residence time) is often related to its dissociation rate. These simulations can highlight the conformational flexibility of both the ligand and the protein, which can influence binding thermodynamics and kinetics. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comnih.gov For this compound, DFT can be employed to calculate its three-dimensional structure, electron distribution, and molecular orbitals (e.g., HOMO and LUMO). nih.gov
The analysis of these properties provides deep insights into the molecule's reactivity. mdpi.com For instance, the molecular electrostatic potential (MEP) map can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to interact with other molecules. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. nih.gov These calculations help rationalize observed biological activities and guide the design of derivatives with tailored electronic properties.
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, indicating sites for electrostatic interactions. |
| HOMO-LUMO Energy Gap | Indicates electronic stability and chemical reactivity. A large gap suggests high stability. nih.gov |
| Atomic Charges (NBO analysis) | Quantifies the charge on each atom, helping to understand bonding and reactivity. nih.gov |
| Fukui Functions | Identifies the most electrophilic and nucleophilic sites within the molecule. nih.gov |
Cheminformatics and Virtual Screening for Novel Analog Discovery
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics tools can be used for virtual screening to identify novel, structurally similar analogs with potentially improved properties. nih.gov
The process typically starts with the structure of this compound as a query. Large chemical databases containing millions of compounds are then searched to find molecules with similar structural features or predicted properties. This can be followed by high-throughput docking of the identified "hits" into the target protein's binding site to prioritize a smaller, more manageable number of candidates for synthesis and biological testing. This approach significantly accelerates the discovery of new lead compounds. nih.gov
Development and Validation of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activities is required.
Various molecular descriptors (e.g., physicochemical, electronic, and topological) are calculated for each compound in the series. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. These models are a cornerstone of modern medicinal chemistry, enabling the rational design of more effective therapeutic agents. nih.gov
Future Directions and Translational Research Potential for N Propyl 3 1h Tetrazol 1 Yl Benzamide
Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications
The unique combination of an N-propyl benzamide (B126) and a 1-substituted tetrazole ring in N-propyl-3-(1H-tetrazol-1-yl)benzamide suggests a broad potential for interaction with various biological targets. The future exploration of this compound will likely focus on a systematic screening against a wide array of receptors, enzymes, and signaling pathways to uncover its therapeutic promise.
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group and is known to be present in a multitude of bioactive compounds. Research on tetrazole derivatives has revealed a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, antifungal, antihypertensive, antidiabetic, and anticonvulsant properties researchgate.net. For instance, certain N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in pain, inflammatory conditions, and metabolic diseases nih.gov. Another study detailed the design of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as inhibitors of xanthine (B1682287) oxidase, which is a key enzyme in the pathogenesis of hyperuricemia and gout nih.gov. These findings suggest that this compound could be investigated for similar therapeutic applications.
Similarly, the N-substituted benzamide scaffold is a cornerstone in medicinal chemistry. Derivatives of N-benzylbenzamide have been synthesized as tubulin polymerization inhibitors with potent antitumor activities nih.gov. Other benzamide-containing compounds have been explored as autophagy modulators for their anticancer potential nih.gov. Furthermore, N-alkyl nitrobenzamides have demonstrated promising activity against Mycobacterium tuberculosis mdpi.com. The N-propyl group in the target compound can influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, potentially offering a favorable pharmacokinetic profile.
Future research should, therefore, involve high-throughput screening of this compound against diverse panels of biological targets to identify its primary mechanism of action and potential therapeutic indications.
Table 1: Potential Biological Targets and Therapeutic Indications for this compound Based on Structurally Related Compounds
| Structural Moiety | Known Biological Targets of Related Compounds | Potential Therapeutic Indications for this compound |
| Tetrazole | G protein-coupled receptor 35 (GPR35) nih.gov, Xanthine Oxidase nih.gov | Inflammatory diseases, Pain, Metabolic disorders, Hyperuricemia, Gout |
| Benzamide | Tubulin nih.gov, mTORC1 nih.gov, Histone Deacetylases (HDACs) researchgate.net | Cancer, Neurodegenerative diseases, Infectious diseases (e.g., tuberculosis) mdpi.com |
Integration with Emerging Technologies in Rational Drug Design and Discovery
The advancement of this compound from a lead compound to a clinical candidate can be significantly accelerated by integrating emerging technologies in rational drug design. Artificial intelligence (AI), machine learning (ML), and deep learning (DL) are revolutionizing the pharmaceutical industry by enabling more efficient and accurate prediction of various molecular properties. nih.govijsred.com
Predict Biological Activity: By training models on large datasets of known benzamide and tetrazole derivatives, it is possible to predict the potential biological activities of this novel compound against a wide range of targets. mdpi.com
Optimize Lead Structures: Generative AI models can design and suggest modifications to the this compound structure to enhance its potency, selectivity, and pharmacokinetic profile while minimizing potential toxicity.
Predict ADMET Properties: AI can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound, which is a critical step in early-stage drug development to identify candidates with a higher probability of clinical success. nih.gov
Facilitate Virtual Screening: AI-powered virtual screening can rapidly assess large compound libraries to identify other molecules with similar predicted activities, helping to build a structure-activity relationship (SAR) profile around this compound. ijsred.com
The integration of these computational tools will not only expedite the research process but also reduce the costs associated with traditional trial-and-error-based drug discovery. nih.gov
Table 2: Application of Emerging Technologies in the Development of this compound
| Technology | Application in Drug Discovery | Potential Impact on Development |
| Artificial Intelligence (AI) / Machine Learning (ML) | Prediction of bioactivity, ADMET properties, and drug-target interactions. nih.govmdpi.com | Accelerated identification of therapeutic potential and reduced late-stage attrition. |
| Generative Models | De novo design of novel analogs with improved pharmacological properties. | Rapid optimization of lead compounds for enhanced efficacy and safety. |
| Computational Chemistry | Molecular docking and simulation to understand binding mechanisms. | Rational design of more potent and selective derivatives. |
Collaborative Research Initiatives and Open Science Approaches in Pharmaceutical Chemistry
The development of a novel compound like this compound can greatly benefit from collaborative research initiatives and open science models. These approaches foster the sharing of data, resources, and expertise, which can overcome the inherent complexities and high costs of drug discovery. acs.org
Academic-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies are a key driver of innovation. acs.orgmrlcg.com Academia often excels in basic research and target identification, while industry provides the resources and expertise for drug development, clinical trials, and commercialization. For this compound, such collaborations could facilitate its progression from preclinical studies to clinical evaluation.
Contract Research Organizations (CROs): CROs play a vital role in modern drug discovery by offering specialized services, from chemical synthesis and biological screening to preclinical and clinical trial management. tandfonline.comnih.gov Engaging with CROs can provide the necessary infrastructure and expertise to advance the research on this compound, particularly for research groups with limited in-house capabilities.
Open Science Platforms: Open science initiatives, such as the Open Source Pharma Foundation and the Open Science Framework, promote the sharing of research data and methodologies with the broader scientific community. ospfound.orgnih.govcos.io By adopting an open science approach for the early-stage research of this compound, researchers can attract a wider pool of collaborators, accelerate problem-solving, and enhance the transparency and reproducibility of their findings. The use of open-source data science tools is also becoming more prevalent in the pharmaceutical industry to improve efficiency and decision-making. posit.co
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-propyl-3-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of a benzamide precursor (e.g., 3-aminobenzoic acid derivatives) with a tetrazole-containing moiety. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt or carbodiimides under inert conditions (N₂ atmosphere) to minimize side reactions .
- Tetrazole introduction : Reaction with 1H-tetrazole derivatives via nucleophilic substitution or Huisgen cycloaddition, often requiring polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (60–100°C) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio of benzamide to tetrazole) and catalytic bases (e.g., K₂CO₃) to neutralize HCl byproducts .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Structural elucidation :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzamide backbone (δ 7.3–8.1 ppm for aromatic protons) and tetrazole ring (δ 8.5–9.0 ppm for N-H) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 275.2) .
- X-ray crystallography : For polymorph identification, particularly if the compound exhibits multiple crystalline forms (e.g., orthorhombic vs. monoclinic) .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the tetrazole’s ability to mimic phosphate groups .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target binding?
- Approach :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., JAK kinases or bacterial enzymes) .
- QSAR modeling : Correlate substituent effects (e.g., propyl chain length, tetrazole position) with bioactivity using descriptors like logP and H-bond acceptor counts .
- Validation : MD simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .
Q. What strategies resolve low yields during scale-up synthesis of this compound?
- Flow chemistry : Continuous reactors to minimize thermal degradation and improve mixing efficiency .
- Protecting groups : Boc or Fmoc protection of the tetrazole ring during amide coupling steps .
- Process analytics : In-line FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s polymorphic behavior?
- Case study : Benzamide derivatives often exhibit polymorphism; replacing the N-propyl group with bulkier substituents (e.g., isopropyl) can stabilize specific crystal forms (e.g., Form I vs. Form II) .
- Analysis :
- DSC/TGA : Identify thermal transitions and solvent-free polymorphs .
- PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
Q. What mechanisms explain contradictory bioactivity data across different studies?
- Potential factors :
- Impurity profiles : Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., 3-aminobenzamide) may skew assay results .
- Solubility differences : Use of DMSO vs. aqueous buffers alters compound aggregation and bioavailability .
- Resolution :
- HPLC-UV/MS : Quantify impurities and ensure >98% purity for biological testing .
- Solubility screening : Phase solubility diagrams in PBS, PEG-400, or cyclodextrin solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
